N-(4-Ethylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide
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Overview
Description
N-(4-Ethylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide typically involves the condensation of 4-ethylbenzaldehyde with 4-pyridinecarboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting hydrazone intermediate is then reacted with ethyl acetoacetate to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-Ethylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-Ethylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide: shares similarities with other hydrazone derivatives and pyridine-containing compounds.
Pyridine Derivatives: Compounds like N-(4-pyridinylmethylene)-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide.
Uniqueness
- The unique combination of the ethylphenyl and pyridinylmethylene groups in this compound provides distinct electronic and steric properties that can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
769146-49-8 |
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Molecular Formula |
C16H16N4O2 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C16H16N4O2/c1-2-12-3-5-14(6-4-12)19-15(21)16(22)20-18-11-13-7-9-17-10-8-13/h3-11H,2H2,1H3,(H,19,21)(H,20,22)/b18-11+ |
InChI Key |
INMSMJFLRVJIKX-WOJGMQOQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=NC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=NC=C2 |
Origin of Product |
United States |
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